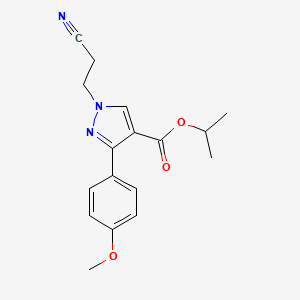
isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (ICPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ICPC is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of adenosine monophosphate-activated protein kinase (AMPK). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation, pain, and fever. AMPK is an enzyme that is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been found to regulate the growth and development of plants, leading to increased crop yield. isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has also been found to be biocompatible and biodegradable, making it a potential candidate for various biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and biocompatibility. However, isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, including the development of new synthesis methods, the investigation of its potential as a cancer chemotherapeutic agent, the exploration of its potential as a plant growth regulator, and the development of new biomedical applications. In addition, the investigation of the mechanism of action of isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate and its physiological effects could lead to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
Isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate can be synthesized using different methods, including the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by the reaction with hydrazine hydrate and acetic anhydride. The resulting product is then reacted with 2-bromoethyl cyanoacetate and isopropyl alcohol to yield isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. Another method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by the reaction with hydrazine hydrate and 2-bromoethyl cyanoacetate, and then the reaction with isopropyl alcohol.
Aplicaciones Científicas De Investigación
Isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential as a cancer chemotherapeutic agent. In agriculture, isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been studied for its potential as a plant growth regulator. In material science, isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been studied for its potential as a precursor for the synthesis of various metal nanoparticles.
Propiedades
IUPAC Name |
propan-2-yl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12(2)23-17(21)15-11-20(10-4-9-18)19-16(15)13-5-7-14(22-3)8-6-13/h5-8,11-12H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMHXZABKBTVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN(N=C1C2=CC=C(C=C2)OC)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide](/img/structure/B4943360.png)
![N-[2-(2-fluorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4943365.png)
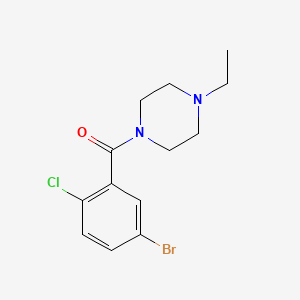
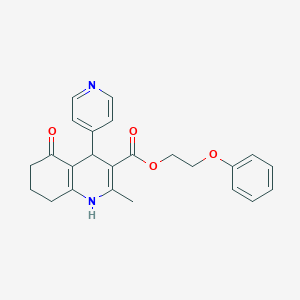
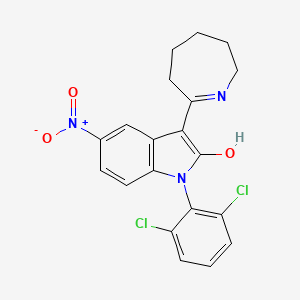
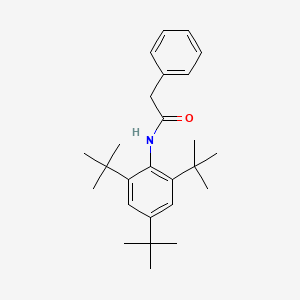
![N-[4-(1-benzofuran-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4943391.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4943395.png)

![N,N-dimethyl-4-[(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)carbonyl]aniline](/img/structure/B4943419.png)
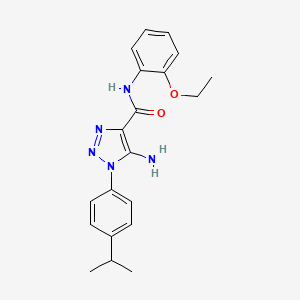
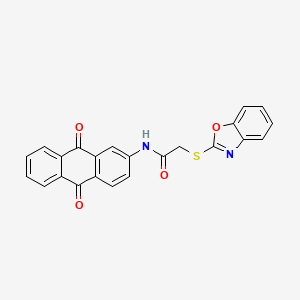
![(4-bromo-2-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4943433.png)
![3-(3-chlorophenyl)-1-(cyclopropylmethyl)-6-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B4943457.png)